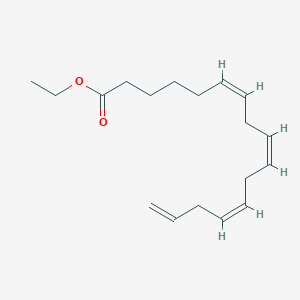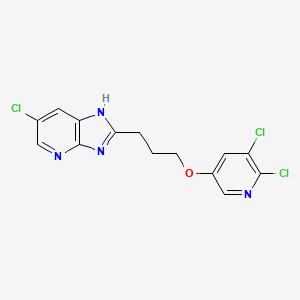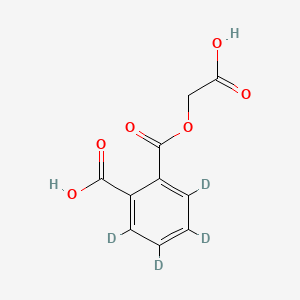
Mono(carboxymethyl) Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(carboxymethyl) Phthalate-d4 is a deuterium-labeled derivative of Mono(carboxymethyl) Phthalate. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C10H4D4O6 and a molecular weight of 228.19 . The deuterium labeling makes it a valuable tool for various analytical and experimental applications.
Preparation Methods
The preparation of Mono(carboxymethyl) Phthalate-d4 involves several steps:
Introduction of a Protecting Group: A protecting group is introduced into the benzene ring to prevent it from being attacked during the reaction.
Introduction of Carboxymethyl Group: A carboxymethyl group is introduced into the hexane molecule.
Deuterium Labeling: The final step involves deuterium labeling using D2O (heavy water) to obtain this compound.
Chemical Reactions Analysis
Mono(carboxymethyl) Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Mono(carboxymethyl) Phthalate-d4 is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of Mono(carboxymethyl) Phthalate-d4 involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it is used to trace and study the metabolic pathways of phthalates in biological systems. It helps in understanding the metabolism, distribution, and excretion of phthalates in the body .
Comparison with Similar Compounds
Mono(carboxymethyl) Phthalate-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Mono(carboxymethyl) Phthalate: The non-deuterated version of the compound.
Mono(2-carboxymethylhexyl) Phthalate-d4: Another deuterium-labeled phthalate with a different alkyl chain.
Di(2-ethylhexyl) Phthalate (DEHP): A commonly used phthalate plasticizer.
The deuterium labeling in this compound provides enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C10H8O6 |
|---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
2-(carboxymethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C10H8O6/c11-8(12)5-16-10(15)7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D |
InChI Key |
SWYJHJPNXKOMKD-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


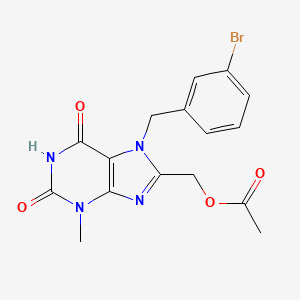
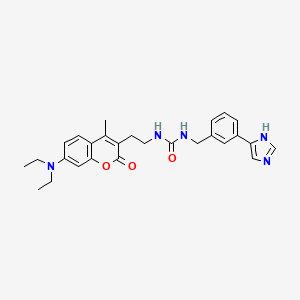
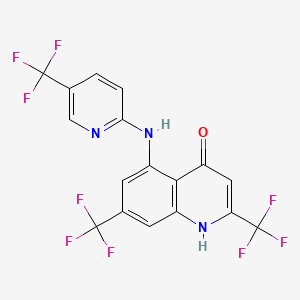
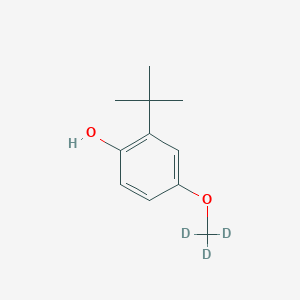
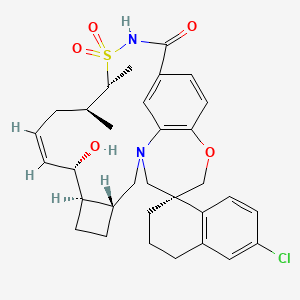
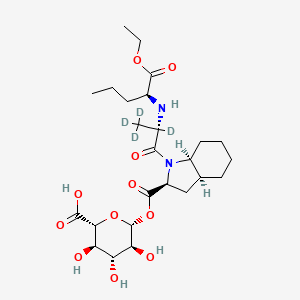
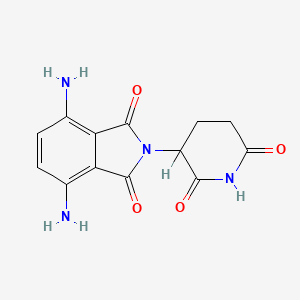
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
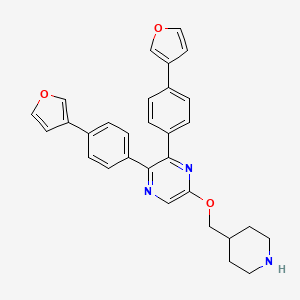
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
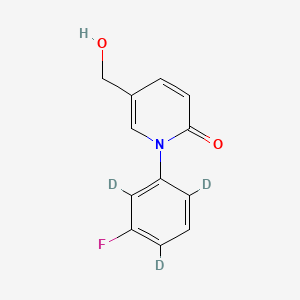
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
